molecular formula C14H20BFO2 B13480517 2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13480517
M. Wt: 250.12 g/mol
InChI Key: FOQQSWGQXZATMI-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring, which can impart unique properties to the molecules it is incorporated into.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethyl-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to 60°C

    Catalyst: Palladium-based catalysts are commonly used

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Substituted Aromatics: From nucleophilic substitution.

Scientific Research Applications

2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The fluorine atom can also influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethyl-5-fluorophenyl)ethan-1-ol
  • 2-(3-Ethyl-5-fluorophenyl)ethanesulfonyl chloride
  • 2-amino-2-(3-ethyl-5-fluorophenyl)ethan-1-ol

Uniqueness

2-(3-Ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. The presence of the fluorine atom also imparts unique electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20BFO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-(3-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO2/c1-6-10-7-11(9-12(16)8-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3

InChI Key

FOQQSWGQXZATMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CC

Origin of Product

United States

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